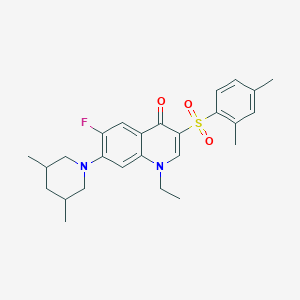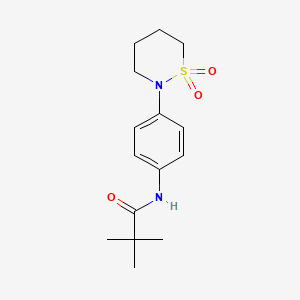
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” is a complex organic molecule. It likely contains a thiazinan ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxido” suggests the presence of two oxygen atoms, likely in the form of sulfoxide groups attached to the sulfur atom in the thiazinan ring . The “pivalamide” part of the name suggests the presence of a pivaloyl (or tert-butylcarbonyl) group, which is a type of acyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide” are not available. Such properties would include melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Antimicrobial Activity
The compound’s antimicrobial properties make it a promising candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Mechanistic studies reveal that specific functional groups attached to the ring contribute to its antimicrobial activity .
Antiviral Potential
Studies have investigated the compound’s ability to inhibit viral replication. It shows promise as an antiviral agent, particularly against certain RNA viruses. Researchers are keen on understanding its mode of action and optimizing its antiviral properties .
Antihypertensive Effects
The compound has demonstrated antihypertensive activity, suggesting its potential in managing high blood pressure. Researchers have explored its impact on vascular function and blood pressure regulation. Further investigations are ongoing to elucidate the underlying mechanisms .
Antidiabetic Properties
Interest lies in its role as an antidiabetic agent. Researchers have studied its effects on glucose metabolism, insulin sensitivity, and pancreatic function. The compound may offer novel therapeutic avenues for diabetes management .
Anticancer Applications
Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cells. Researchers have investigated its impact on various cancer types, including breast, lung, and colon cancer. The compound’s unique structure may interfere with cancer cell growth and survival pathways .
KATP Channel Activation
The compound modulates KATP (ATP-sensitive potassium) channels, which play a crucial role in cellular energy balance and insulin secretion. Researchers are exploring its potential as a KATP channel activator, with implications for diabetes treatment .
AMPA Receptor Modulation
AMPA receptors are essential for synaptic transmission and memory formation. The compound has been studied as an AMPA receptor modulator, potentially influencing neuronal excitability and synaptic plasticity .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUTWCLDHSSWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)
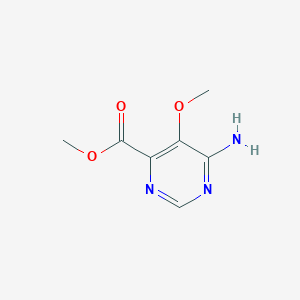
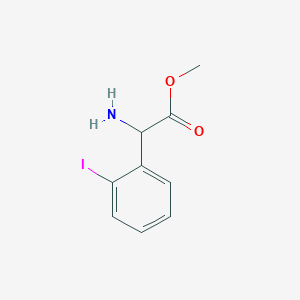
![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)
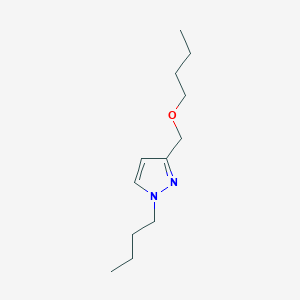
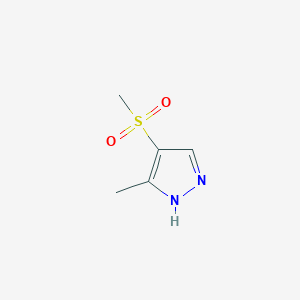
![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)
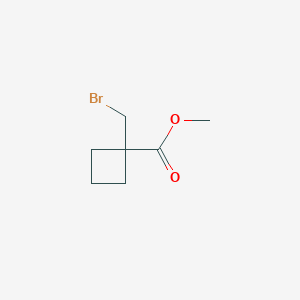
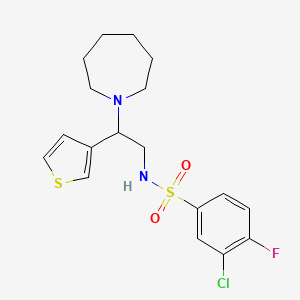
![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)
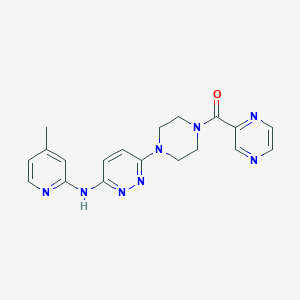
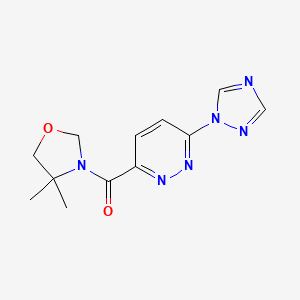
![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)
